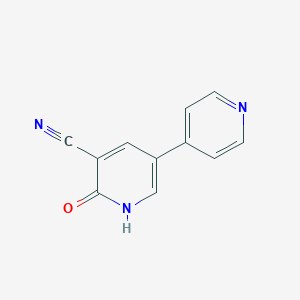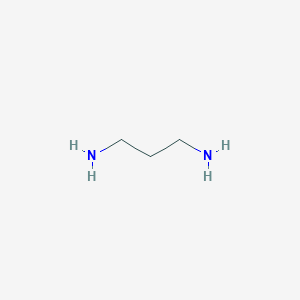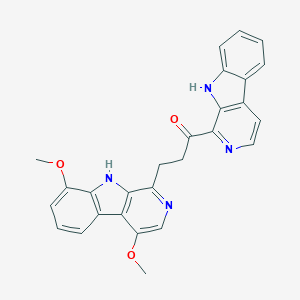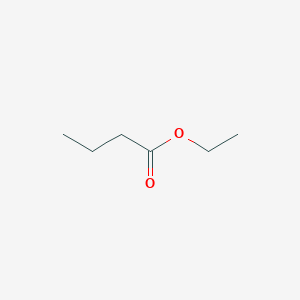
5-Norbornène-2-carboxaldéhyde
Vue d'ensemble
Description
5-Norbornene-2-carboxaldehyde (5-NBCA) is a versatile chemical compound with a wide range of applications across various disciplines, ranging from organic synthesis to industrial applications. 5-NBCA is a colorless liquid with a pleasant odor and is highly soluble in organic solvents. It is produced by the oxidation of 5-norbornene-2-carboxylic acid (5-NBCA), a hydrolysis product of 5-norbornene-2-carboxylic anhydride (5-NBCA). 5-NBCA is a key intermediate in the production of a variety of compounds, such as pharmaceuticals, pesticides, dyes, and polymers.
Applications De Recherche Scientifique
Recherche sur le traitement du cancer
L'échafaudage du norbornène, qui comprend le 5-Norbornène-2-carboxaldéhyde, est apparu comme une structure prometteuse en chimie médicinale en raison de son application thérapeutique potentielle dans le traitement du cancer . Le développement de dérivés à base de norbornène comme agents chimiothérapeutiques potentiels attire une attention considérable .
Études d'efficacité antitumorale
Des études ont été menées sur l'efficacité antitumorale de différents composés, y compris ceux contenant l'échafaudage du norbornène dans leur structure . Ces études impliquent souvent l'utilisation des composés en combinaison avec des agents chimiothérapeutiques ou la formation de complexes métalliques .
Modifications structurales pour les propriétés antitumorales
Des recherches ont été menées sur l'impact que les modifications structurales apportées à ces composés bicycliques, y compris le this compound, ont sur les propriétés antitumorales .
Mécanismes des dérivés du norbornène
Les mécanismes par lesquels ces dérivés du norbornène agissent font également l'objet de recherches . Comprendre ces mécanismes peut aider au développement de traitements plus efficaces contre le cancer.
Encapsulation dans des nanosystèmes pour les thérapies anticancéreuses
L'utilisation de l'encapsulation du norbornène et de ses composés apparentés dans des nanosystèmes pour son utilisation dans les thérapies anticancéreuses est un domaine de recherche détaillé . Cela implique l'étude de la manière d'administrer efficacement ces composés aux cellules cancéreuses.
Synthèse d'homopolymères dérivés du norbornène
Le this compound a été utilisé dans la synthèse catalysée par les métaux de transition d'homopolymères dérivés du norbornène . Ces homopolymères présentent des motifs de quinizarine protégés par un groupe t-Boc pour des images de fluorescence à motifs
Safety and Hazards
5-Norbornene-2-carboxaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor . Precautions should be taken to avoid breathing vapors, mist, or gas . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Orientations Futures
Mécanisme D'action
Target of Action
5-Norbornene-2-carboxaldehyde is primarily used in the synthesis of norbornene-derived homopolymers . The primary targets of this compound are the monomers that are used in the polymerization process .
Mode of Action
The compound acts as a Diels-Alder adduct of acrolein and cyclopentadiene . This means it participates in a Diels-Alder reaction, a type of pericyclic reaction that is a cornerstone of synthetic organic chemistry. In this reaction, a diene (in this case, cyclopentadiene) reacts with a dienophile (acrolein) to form a cyclic compound .
Biochemical Pathways
It is known that the compound is used in the synthesis of norbornene-derived homopolymers . These polymers can have various applications, depending on the specific monomers used and the conditions of the polymerization process .
Result of Action
The primary result of the action of 5-Norbornene-2-carboxaldehyde is the formation of norbornene-derived homopolymers . These polymers can have various properties and applications, depending on the specific monomers used and the conditions of the polymerization process .
Action Environment
The action of 5-Norbornene-2-carboxaldehyde can be influenced by various environmental factors. For example, the yield and properties of the resulting polymers can be affected by the temperature and pressure of the reaction environment, as well as the presence of any catalysts . Additionally, the compound is classified as a flammable liquid, so it should be handled and stored carefully to prevent accidents .
Propriétés
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,5-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIBZRIAUXVGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884162 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5453-80-5 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5453-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Norbornene-2-carboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic applications of 5-Norbornene-2-carboxaldehyde?
A1: 5-Norbornene-2-carboxaldehyde serves as a key building block in organic synthesis. It's primarily recognized as a precursor to 2-chloro-5-chloromethylpyridine [], an essential intermediate in the production of insecticides like imidacloprid, acetamiprid, and thiacloprid []. Additionally, it can be utilized in the synthesis of 2-cyanoethyl-5-norbornene-2-carboxaldehyde, achieved through a Michael addition reaction with acrylonitrile [].
Q2: Can 5-Norbornene-2-carboxaldehyde be utilized in asymmetric synthesis?
A3: Yes, derivatives of 5-Norbornene-2-carboxaldehyde, specifically 2-exo-methyl-3-endo-phenyl-5-norbornene-2-carboxaldehyde, have shown promise as chiral auxiliaries in asymmetric synthesis []. This particular derivative facilitates the desymmetrization of meso-1,3- and meso-1,4-diols through a highly diastereoselective intramolecular bromoetherification reaction []. This methodology provides access to enantiomerically enriched compounds, crucial for various applications, including pharmaceuticals and materials science.
Q3: Are there any examples of 5-Norbornene-2-carboxaldehyde being used in developing novel synthetic methodologies?
A4: Research has shown the use of 5-Norbornene-2-carboxaldehyde in the synthesis of a polymer-supported siloxane-transfer agent, PSTA-I200 []. This agent facilitates palladium-catalyzed cross-coupling reactions of aryl- and alkenyllithium reagents with organohalides, representing a valuable tool for constructing carbon-carbon bonds []. Furthermore, PSTA-I200 can be recovered and reused, making this approach potentially attractive for sustainable chemistry applications.
Q4: Does the structure of 5-Norbornene-2-carboxaldehyde offer any advantages in specific reactions?
A5: The bicyclic structure of 5-Norbornene-2-carboxaldehyde imparts rigidity, which can influence the stereochemical outcome of reactions []. Additionally, the presence of both the alkene and aldehyde functionalities offers diverse reactivity, allowing for various transformations and derivatizations. This versatility makes it a valuable starting material for synthesizing complex molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)
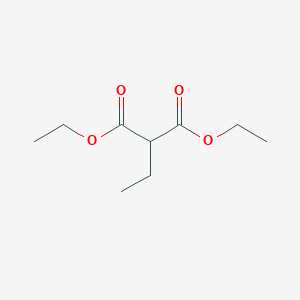

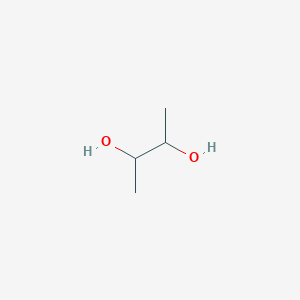



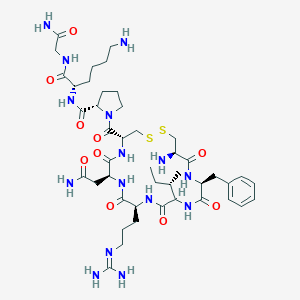
![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B46013.png)
